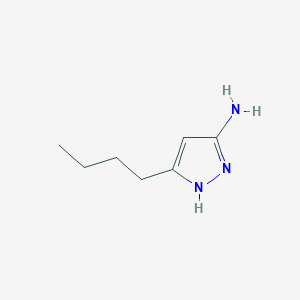

3-butyl-1H-pyrazol-5-amine

Description

Historical Context and Significance of Pyrazole (B372694) Heterocycles in Chemical Research

The journey of pyrazole chemistry began in 1883 when German chemist Ludwig Knorr first gave the term "pyrazole" to this class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. researchgate.net A few years later, in 1898, the first synthesis of the parent pyrazole ring was achieved by Hans von Pechmann from the reaction of acetylene (B1199291) and diazomethane. mdpi.com These pioneering efforts laid the groundwork for over a century of extensive research into pyrazole derivatives. chemimpex.com

Historically, the significance of pyrazoles was cemented by their wide-ranging applications. In the early 20th century, pyrazole derivatives like Antipyrine and Aminopyrine were recognized for their therapeutic properties. This legacy continues today, with pyrazole cores forming the structural basis of numerous modern pharmaceuticals. chim.itshachemlin.com Beyond medicine, pyrazoles have demonstrated considerable importance in agriculture as herbicides and fungicides, and in materials science for creating dyes and polymers. researchgate.netnih.gov The metabolic stability of the pyrazole ring has contributed to its recent surge in newly approved drugs, solidifying its status as a cornerstone of medicinal chemistry. mdpi.com

The versatility of the pyrazole ring, capable of various substitutions and functionalizations, has made it one of the most extensively studied groups of azole compounds, continually fueling research interest. researchgate.netnih.gov

Overview of Aminopyrazole Derivatives as Privileged Scaffolds in Academic Studies

Within the vast family of pyrazole derivatives, aminopyrazoles have emerged as particularly significant, often described as "privileged structures" in medicinal chemistry. arkat-usa.orgnih.gov This term refers to molecular frameworks that can provide ligands for multiple biological targets through strategic modification. arkat-usa.org The amino group (—NH₂) imparts unique chemical reactivity and hydrogen bonding capabilities, making aminopyrazoles highly versatile building blocks for designing complex molecules with specific biological functions. beilstein-journals.orgrsc.org

Aminopyrazoles, depending on the position of the amino group (3, 4, or 5), exhibit a remarkable spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and kinase-inhibiting properties. chim.itshachemlin.combeilstein-journals.org For instance, 5-aminopyrazoles are crucial intermediates in the synthesis of pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines, which are fused heterocyclic systems with significant pharmacological potential. mdpi.commdpi.com The adaptability of the aminopyrazole scaffold has allowed for the development of numerous drug candidates and approved drugs, highlighting its central role in modern drug discovery. nih.govbeilstein-journals.org

The table below showcases some prominent aminopyrazole derivatives and their areas of research application, illustrating the scaffold's versatility.

| Compound Name | Position of Amino Group | Noted Research Application(s) |

| Aminophenazone | 4-amino | Analgesic, Anti-inflammatory |

| Fipronil | 5-amino | Insecticide (GABA receptor antagonist) |

| AT7519 | 4-amino | Anticancer (Cyclin-dependent kinase inhibitor) |

| Tozasertib | 3-amino | Anticancer (Aurora kinase inhibitor) |

| 5-Amino-1-tert-butylpyrazole-4-carboxamide | 5-amino | p56 Lck inhibitor |

This table is generated based on data from multiple research findings to illustrate the diverse applications of aminopyrazole scaffolds. chim.itresearchgate.net

Current Research Landscape and Academic Interest in 3-Butyl-1H-pyrazol-5-amine and Analogous Systems

The academic focus on aminopyrazoles has naturally extended to specific alkyl-substituted derivatives like 3-butyl-1H-pyrazol-5-amine. While direct research on the n-butyl variant is less documented in prominent literature than its isomers, significant academic interest is evident in closely related analogous systems, particularly its tert-butyl counterpart.

Research on 3-alkyl-5-aminopyrazoles has demonstrated that these compounds are valuable intermediates. orgsyn.org The synthesis of 3-alkyl-substituted 5-aminopyrazoles can be achieved in high yields through the addition of hydrazine (B178648) to allenic or acetylenic nitriles. orgsyn.org The most common and versatile method for synthesizing 5-aminopyrazoles involves the condensation of β-ketonitriles with hydrazines. nih.govresearchgate.net For 3-butyl-1H-pyrazol-5-amine specifically, this would typically involve the reaction of 3-oxoheptanenitrile (B3056282) with hydrazine.

The academic interest in analogous systems is strong. For example, 3-tert-butyl-1H-pyrazol-5-amine and its N-substituted derivatives are frequently used as starting materials in the synthesis of more complex molecules. chemimpex.com These derivatives are explored for a variety of applications:

Pharmaceutical Development: As key intermediates for anti-inflammatory, analgesic, and anticancer agents. chim.it

Agricultural Chemistry: In the development of novel herbicides and fungicides. chim.it

Coordination Chemistry: As ligands for creating metal complexes with diverse geometries.

The research on these analogs, particularly the synthesis of novel derivatives through reactions like sulfonamidation and reductive amination, underscores the perceived value of the 3-alkyl-1H-pyrazol-5-amine scaffold. chemimpex.com The butyl group in 3-butyl-1H-pyrazol-5-amine provides a lipophilic character that can be valuable in modulating the pharmacokinetic properties of potential drug candidates. While extensive studies specifically targeting 3-butyl-1H-pyrazol-5-amine are not as prevalent, the robust research activity surrounding its close analogs indicates a strong and continuing academic interest in the potential of this class of compounds.

Below is a table detailing key research findings on analogous 3-alkyl-5-aminopyrazole systems.

| Analogous Compound | Research Focus | Key Finding |

| 3-tert-Butyl-1-methyl-1H-pyrazol-5-amine | Synthesis of N-pyrazolyl imines | Efficient condensation with aldehydes to form imines, which are versatile synthetic intermediates. chemimpex.com |

| 3-tert-Butyl-1-methyl-1H-pyrazol-5-amine | One-pot reductive amination | Successful one-pot synthesis of N-alkylated aminopyrazoles, demonstrating a streamlined synthetic route. chemimpex.com |

| 3-tert-Butyl-1H-pyrazol-5-carbohydrazide | Synthesis of 1,3,4-oxadiazoles | Serves as a key precursor for synthesizing various heterocyclic systems with potential biological activity. |

| 1-tert-Butyl-3-methyl-1H-pyrazol-5-amine | C-N bond formation and deprotection | Demonstrates utility in C-N bond formation and the subsequent ease of removing the tert-butyl protecting group. |

This table highlights the academic interest and synthetic utility of compounds structurally analogous to 3-butyl-1H-pyrazol-5-amine.

Structure

3D Structure

Properties

IUPAC Name |

5-butyl-1H-pyrazol-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3/c1-2-3-4-6-5-7(8)10-9-6/h5H,2-4H2,1H3,(H3,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLEIWKYPWDZGCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC(=NN1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56367-26-1 | |

| Record name | 3-butyl-1H-pyrazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Butyl 1h Pyrazol 5 Amine and Analogous Pyrazolylamines

Classical and Contemporary Approaches to Pyrazole (B372694) Ring Construction

The formation of the pyrazole core is the cornerstone of synthesizing 3-butyl-1H-pyrazol-5-amine and related pyrazolylamines. This is predominantly achieved through condensation reactions involving a hydrazine (B178648) source and a 1,3-dielectrophilic species. chim.itbeilstein-journals.org More advanced strategies, such as multi-component and transition metal-catalyzed reactions, offer pathways to more diverse and complex pyrazole derivatives. beilstein-journals.orgmdpi.comresearchgate.net

Condensation Reactions with Hydrazines and 1,3-Dielectrophilic Compounds

The most classical and widely employed method for pyrazole synthesis involves the reaction between a hydrazine and a compound containing two electrophilic centers at positions 1 and 3. chim.itbeilstein-journals.org This approach allows for the direct formation of the pyrazole ring system.

The reaction of β-ketonitriles with hydrazines is a versatile and highly effective method for the synthesis of 5-aminopyrazoles. beilstein-journals.orgbeilstein-journals.org In this reaction, the initial step involves the nucleophilic attack of one of the hydrazine's nitrogen atoms on the ketone's carbonyl carbon, forming a hydrazone intermediate. nih.govbeilstein-journals.org Subsequently, the second nitrogen atom of the hydrazine attacks the nitrile carbon, leading to cyclization and the formation of the 5-aminopyrazole ring. nih.govbeilstein-journals.org

For the specific synthesis of 3-butyl-1H-pyrazol-5-amine, the required β-ketonitrile precursor would be 3-oxo-heptanenitrile. The reaction with hydrazine hydrate (B1144303) would proceed as outlined below:

Reaction Scheme for 3-Butyl-1H-pyrazol-5-amine Synthesis:

| Reactant 1 | Reactant 2 | Product |

| 3-Oxo-heptanenitrile | Hydrazine Hydrate | 3-Butyl-1H-pyrazol-5-amine |

This method is advantageous due to the ready availability of various β-ketonitriles and substituted hydrazines, allowing for the synthesis of a wide array of substituted 5-aminopyrazoles. nih.gov The reaction conditions are generally mild, often involving refluxing in a suitable solvent like ethanol (B145695). nih.gov Solid-phase synthesis approaches have also been developed, utilizing an enamine nitrile as a precursor to the β-ketonitrile, which can enhance the efficiency and versatility of the synthesis. nih.govbeilstein-journals.org

An alternative and significant route to 5-aminopyrazoles involves the cyclization of α,β-unsaturated nitriles with hydrazines. chim.itmdpi.com This method is particularly useful when the β-position of the unsaturated nitrile bears a good leaving group. mdpi.com The reaction proceeds through a Michael addition of the hydrazine to the carbon-carbon double bond, followed by an intramolecular cyclization with the elimination of the leaving group to form the pyrazole ring. nih.gov

The synthesis of pyrazolines, which can be subsequently oxidized to pyrazoles, is also a common outcome of the reaction between α,β-unsaturated carbonyl compounds and hydrazines. researchgate.net The reaction of α,β-unsaturated aldehydes and ketones with hydrazine derivatives is a well-established method for synthesizing pyrazolines. researchgate.netorganic-chemistry.org An iodine-mediated, metal-free oxidative C-N bond formation provides a practical and eco-friendly one-pot protocol for the regioselective synthesis of pyrazoles from α,β-unsaturated aldehydes or ketones and hydrazine salts. organic-chemistry.org

Malononitrile (B47326) and its derivatives are versatile building blocks in the synthesis of 5-aminopyrazoles. nih.govbeilstein-journals.org They can react with hydrazines in various ways to yield the pyrazole core. For instance, the reaction of ketenes, which can be generated from malononitrile derivatives and possess a cyano group and a leaving group, with hydrazines is an important method for synthesizing 5-aminopyrazoles. beilstein-journals.org

Furthermore, thioacetals of malononitrile have been utilized in the synthesis of 5(3)-aminopyrazoles. The reaction with hydrazine monohydrate is believed to proceed via nucleophilic attack of the hydrazine, leading to the loss of a methylthio group and subsequent cyclization onto the cyano group. nih.govbeilstein-journals.org Additionally, hydrazones generated from the coupling reaction of diazotized sulfonamides with malononitrile can undergo cycloaddition with hydrazine hydrate to produce the corresponding pyrazoles. beilstein-journals.orgbeilstein-journals.org

Multi-Component Reactions (MCRs) for Diversified Scaffolds

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. beilstein-journals.orgdntb.gov.ua This approach is highly efficient and offers a high degree of atom economy and molecular diversity. tandfonline.com

In the context of pyrazole synthesis, MCRs provide a convergent and straightforward route to a wide range of substituted pyrazoles. beilstein-journals.org For instance, a three-component reaction involving aldehydes, malononitrile, and hydrazines can be employed to synthesize 5-aminopyrazoles. beilstein-journals.orgnih.gov In this process, an α,β-unsaturated cyano derivative is formed in situ from the aldehyde and malononitrile, which then undergoes cyclocondensation with hydrazine to yield the aminopyrazole after oxidation. beilstein-journals.org

The versatility of MCRs allows for the synthesis of more complex fused heterocyclic systems containing a pyrazole ring, such as pyrano[2,3-c]pyrazoles. beilstein-journals.orgnih.gov These can be synthesized through a four-component reaction of a β-ketoester, hydrazine, malononitrile, and an aldehyde. beilstein-journals.org

Transition Metal-Catalyzed Syntheses of Pyrazole Derivatives

Transition metal-catalyzed reactions have revolutionized organic synthesis, and the construction of pyrazole rings is no exception. mdpi.comresearchgate.net These methods often involve C-H functionalization, providing a direct and atom-economical way to introduce substituents onto the pyrazole core. rsc.org

While many transition-metal catalyzed methods focus on the functionalization of a pre-existing pyrazole ring, there are also methods for the construction of the pyrazole ring itself. researchgate.netrsc.org For example, a one-pot synthesis of pyrazoles can be achieved through the condensation of various hydrazines and 1,3-diketone derivatives using transition metal-based ionic liquids as catalysts. ias.ac.in Iron(III) containing ionic liquids have shown to be particularly effective homogeneous catalysts for this transformation. ias.ac.in

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are invaluable for constructing complex molecules and can be applied to the synthesis of functionalized pyrazoles. mdpi.com Rhodium(III)-catalyzed cascade reactions have also been developed for the synthesis of N-naphthyl pyrazoles. mdpi.com

Palladium-Catalyzed Approaches

Palladium catalysis is a powerful tool for the synthesis and functionalization of pyrazole derivatives. For instance, palladium complexes with pyrazolylmethyl pyridine (B92270) ligands have been synthesized and characterized. researchgate.net These complexes can be utilized in polymerization reactions, and palladium(II) complexes bearing pyrazolyl-imine ligands have shown catalytic activity in ethylene (B1197577) and styrene (B11656) copolymerization. acs.org Furthermore, a method for the palladium-catalyzed arylation of sp³ C-H bonds directed by a pyrazole moiety has been developed, which allows for the synthesis of β-phenethylamines after ozonolysis of the pyrazole ring. nih.gov The coupling of aryl triflates with pyrazole derivatives using a specific phosphine (B1218219) ligand (tBuBrettPhos) provides a route to N-arylpyrazoles. organic-chemistry.org

| Catalyst/Ligand | Reactants | Product | Reference |

| Pd(OAc)₂ / Ag₂O | Pyrazole-containing substrate, Aryl iodide | β-phenethylamine (after ozonolysis) | nih.gov |

| Pd complex / tBuBrettPhos | Pyrazole derivative, Aryl triflate | N-arylpyrazole | organic-chemistry.org |

| [PdCl(Me)(cod)] / Pyrazolyl-imine ligand | Ethylene, Styrene, CO | Polyketone | acs.org |

Silver-Mediated Cycloadditions

Silver-mediated [3+2] cycloaddition reactions provide a mild and efficient pathway to pyrazole synthesis. One such method employs N-isocyanoiminotriphenylphosphorane as a "CNN" building block which reacts with terminal alkynes in the presence of a silver catalyst. organic-chemistry.org This approach is noted for its mild reaction conditions and broad substrate scope. organic-chemistry.org

Copper-Catalyzed Oxidative Cyclizations

Copper-catalyzed reactions have emerged as a valuable strategy for constructing fused pyridine rings and other heterocyclic systems involving pyrazoles. An aerobic copper-catalyzed oxidative domino cyclization of methyl azaarenes with pyrazol-5-amines, using Cu(OTf)₂, leads to the formation of dipyrazolo-fused pyridines. rsc.org This method demonstrates high catalytic efficiency and compatibility with various functional groups. rsc.org Another copper-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones yields a wide array of pyrazole derivatives. organic-chemistry.org Furthermore, a copper-catalyzed oxidative cyclization involving a benzylic C-H bond has been developed, proceeding via an iminyl radical generated through an intermolecular anion-radical redox relay. d-nb.infonih.govnih.gov This strategy allows for the synthesis of N-H indoles and their analogs from toluenes and nitriles. d-nb.infonih.govnih.gov Copper catalysis has also been utilized in the selective cyclization and C-N cross-coupling of two tryptamine (B22526) molecules to produce 3a-tryptamine-pyrroloindolines. rsc.org

| Catalyst | Reactants | Product | Reference |

| Cu(OTf)₂ | Methyl azaarene, Pyrazol-5-amine | Dipyrazolo-fused pyridine | rsc.org |

| Copper catalyst | β,γ-Unsaturated hydrazone | Pyrazole derivative | organic-chemistry.org |

| CuSO₄ | Toluene derivative, Nitrile derivative | N-H indole (B1671886) analog | d-nb.infonih.govnih.gov |

| Copper catalyst | Tryptamine | 3a-Tryptamine-pyrroloindoline | rsc.org |

Regioselectivity Control in 5-Aminopyrazole Synthesis

A significant challenge in the synthesis of substituted aminopyrazoles is controlling the regioselectivity to obtain either the 3- or 5-substituted isomer. The reaction of monosubstituted hydrazines with alkoxyacrylonitriles can yield either regioisomer depending on the reaction conditions. thieme-connect.com Basic conditions at low temperatures tend to favor the kinetically controlled 3-substituted pyrazole, while neutral conditions at higher temperatures allow for equilibration and formation of the thermodynamically preferred 5-substituted product. thieme-connect.com

Multicomponent reactions (MCRs) also present challenges and opportunities for regiocontrol. The reaction of 5-aminopyrazoles, cyclic 1,3-diketones, and dimethylformamide dimethylacetal (DMFDMA) under controlled microwave heating at 150 °C in DMF regioselectively yields 8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-ones instead of the isomeric dihydropyrazolo[5,1-b]quinazolin-8(5H)-ones. nih.govbeilstein-journals.org Similarly, a microwave-induced three-component reaction of 5-aminopyrazoles, cyclic ketones, and electron-rich olefins with an iodine catalyst in a perfluorinated solvent affords cycloalkane-fused pyrazolo[4,3-e]pyridines with high regioselectivity. nih.gov

| Reaction Conditions | Reactants | Major Product | Reference |

| Basic, 0°C | Monosubstituted hydrazine, Alkoxyacrylonitrile | 3-Substituted aminopyrazole (kinetic) | thieme-connect.com |

| Neutral, Elevated temp. | Monosubstituted hydrazine, Alkoxyacrylonitrile | 5-Substituted aminopyrazole (thermodynamic) | thieme-connect.com |

| Microwave, 150°C, DMF | 5-Aminopyrazole, Cyclic 1,3-dione, DMFDMA | 8,9-Dihydropyrazolo[1,5-a]quinazolin-6(7H)-one | nih.govbeilstein-journals.org |

| Microwave, Iodine catalyst | 5-Aminopyrazole, Cyclic ketone, Electron-rich olefin | Cycloalkane-fused pyrazolo[4,3-e]pyridine | nih.gov |

Functionalization Strategies for the Amine Moiety of Pyrazolylamines

The exocyclic amine group of pyrazolylamines is a key site for further molecular elaboration, enabling the introduction of a wide range of substituents.

Reductive Amination for N-Alkylation/Arylation

Reductive amination is a widely used and effective method for the N-alkylation and N-arylation of amines, including pyrazolylamines. This process typically involves the condensation of the amine with an aldehyde or ketone to form an intermediate imine or iminium ion, which is then reduced. google.com A one-pot, two-step synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine has been reported, starting from 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde, without the need to isolate the intermediate imine. researchgate.netresearchgate.net This method is praised for its operational simplicity and efficiency. researchgate.net Optimized conditions for the reductive amination of aldehydes using a metal hydride and ammonia (B1221849) can selectively produce primary amines with minimal formation of secondary and tertiary amine byproducts. nih.gov Various reducing agents can be employed, such as sodium borohydride, sodium cyanoborohydride, and sodium triacetoxyborohydride. masterorganicchemistry.com

Direct Amination Approaches

Direct amination methods offer an alternative route to functionalize the amine moiety. A novel method for the preparation of N-alkyl and N-aryl substituted pyrazoles directly from primary amines and diketones has been developed using an electrophilic amination reagent. nih.gov This metal-free approach is advantageous due to its short reaction times and simple procedure. nih.gov Another direct approach involves the C-H amination of arenes using primary amines, facilitated by an acridinium (B8443388) photoredox catalyst under an aerobic atmosphere. nih.gov

Green Chemistry Principles in Pyrazole Synthesis (e.g., Solvent-Free, Microwave Assistance)

The growing emphasis on sustainable chemical practices has led to the integration of green chemistry principles into the synthesis of heterocyclic compounds, including pyrazoles. These principles aim to reduce or eliminate the use and generation of hazardous substances. Key strategies in the green synthesis of pyrazoles involve the use of alternative energy sources like microwave irradiation and the reduction or elimination of organic solvents, often through solvent-free reaction conditions. researchgate.netmdpi.comnih.govtandfonline.com These approaches not only align with environmental goals but also frequently offer significant advantages in terms of reaction efficiency, time, and yield. nih.govacs.org

Solvent-free synthesis, also known as neat reaction, is a particularly attractive green methodology. By eliminating the solvent, this approach reduces chemical waste, lowers costs, and simplifies product separation and purification. tandfonline.comtandfonline.com Moreover, in many cases, the absence of a solvent can lead to increased reaction rates and higher product yields. tandfonline.com

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry. mdpi.comnih.gov Microwave heating can dramatically accelerate reaction rates compared to conventional heating methods, often reducing reaction times from hours to minutes. nih.govsemanticscholar.org This rapid heating is due to the direct interaction of microwave radiation with polar molecules in the reaction mixture, leading to efficient and uniform heating. researchgate.net The combination of microwave irradiation with solvent-free conditions often results in synergistic effects, further enhancing reaction efficiency and environmental friendliness. researchgate.netmdpi.comnih.govscielo.br

Detailed research findings have demonstrated the superiority of these green methods over classical synthetic routes for pyrazole derivatives. For instance, studies comparing conventional heating with microwave irradiation for the synthesis of various pyrazole compounds consistently report significant reductions in reaction time and improvements in yield under microwave conditions. nih.govsemanticscholar.orgresearchgate.net

The following tables present comparative data from various studies, illustrating the benefits of microwave-assisted and solvent-free synthetic methodologies for pyrazole and its analogues.

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of Phenyl-1H-pyrazoles

| Compound | Method | Temperature (°C) | Time | Yield (%) |

| 3a-m (series) | Conventional | 75 | 2 hours | 72-90 |

| 3a-m (series) | Microwave | 60 | 5 minutes | 91-98 |

| 5a-m (series) | Conventional | 80 | 1 hour | 48-85 |

| 5a-m (series) | Microwave | 80 | 2 minutes | 62-92 |

| Data sourced from a comparative study on the synthesis of phenyl-1H-pyrazoles and their carboxylic acid derivatives. nih.govresearchgate.net |

Table 2: Comparison of Conventional and Microwave-Assisted Synthesis of Pyrazole Containing 2,4-Disubstituted Oxazole-5-ones

| Compound | Method | Time | Yield (%) |

| 3a-g (series) | Conventional | 2.5 - 4 hours | 50-75 |

| 3a-g (series) | Microwave | 10 - 20 minutes | 80-92 |

| Data from a study on the synthesis of pyrazole-containing oxazolones. semanticscholar.org |

Table 3: Synthesis of Pyrazoles under Different Conditions

| Product | Method | Solvent | Time | Yield (%) |

| 4,5-dihydro-1H-pyrazoles | Conventional | Methanol | - | Moderate |

| 4,5-dihydro-1H-pyrazoles | Microwave | Solvent-free | Drastically reduced | Improved |

| Pyrazoles (dehydrated) | Conventional | Methanol | - | Moderate |

| Pyrazoles (dehydrated) | Microwave | Solvent-free | Drastically reduced | Improved |

| General findings from a study on the synthesis of 4,5-dihydro-1H-pyrazoles and dehydrated pyrazoles. researchgate.netscielo.br |

In one study, the synthesis of pyrazole derivatives was conducted using both conventional heating in acetone (B3395972) and a solvent-free method with tetrabutylammonium (B224687) bromide. While the conventional method yielded a good product (75%), the reaction was very slow, taking 72 hours. tandfonline.com The application of microwave irradiation in a solvent-free setting for the synthesis of pyrazolone (B3327878) derivatives resulted in good to excellent yields (51-98%) in just 10 minutes. nih.gov Similarly, the synthesis of 3,5-disubstituted-1H-pyrazoles via cycloaddition of tosylhydrazones and α,β-unsaturated carbonyl compounds under solvent-free microwave conditions afforded high yields in short reaction times. mdpi.com

These examples underscore the significant advantages of adopting green chemistry principles in the synthesis of 3-butyl-1H-pyrazol-5-amine and its analogues. The implementation of solvent-free and microwave-assisted techniques contributes to more sustainable and efficient chemical processes. researchgate.net

Chemical Reactivity and Derivatization Pathways of the Pyrazole 5 Amine Scaffold

Electrophilic Substitution Reactions on the Pyrazole (B372694) Ring

The pyrazole ring, being an aromatic heterocycle, can undergo electrophilic substitution. The regioselectivity and reactivity of this transformation are dictated by the electronic properties of the ring and its substituents.

Electrophilic attack on the pyrazole ring of 3-substituted-1H-pyrazol-5-amines occurs preferentially at the C4 position. chemicalbook.compharmaguideline.comrrbdavc.org This selectivity is attributed to the electronic distribution within the heterocyclic ring. The two nitrogen atoms exert an electron-withdrawing inductive effect, which reduces the electron density at the C3 and C5 positions. chemicalbook.comresearchgate.net Consequently, the C4 position possesses the highest electron density, making it the most favorable site for electrophilic attack. chemicalbook.comquora.com This inherent regioselectivity is a key feature in the functionalization of the pyrazole core. pharmaguideline.comresearchgate.net

For instance, direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines with N-halosuccinimides (NCS, NBS, NIS) proceeds smoothly at the C4 position, providing efficient access to 4-halogenated pyrazole derivatives. beilstein-archives.org

Table 1: Regioselectivity in Electrophilic Substitution of Pyrazoles

| Position | Relative Electron Density | Susceptibility to Electrophilic Attack | Rationale |

|---|---|---|---|

| C3 | Electron deficient | Low | Influence of adjacent electronegative nitrogen atoms. chemicalbook.com |

| C4 | Electron rich | High | Maximum electron density in the ring. chemicalbook.comquora.com |

| C5 | Electron deficient | Low | Influence of adjacent electronegative nitrogen atoms. chemicalbook.com |

Nucleophilic Reactivity of the Pyrazole Ring and Amine Group

The 3-butyl-1H-pyrazol-5-amine molecule possesses multiple nucleophilic centers. While the pyrazole ring itself is generally resistant to nucleophilic attack due to its electron-rich nature, the C3 and C5 positions can be susceptible under certain conditions. chemicalbook.comresearchgate.netnih.gov However, the primary sites of nucleophilicity are the exocyclic amine group, the two ring nitrogen atoms, and the C4 carbon. nih.gov The relative reactivity of these sites dictates the outcome of reactions with various electrophiles. 5-Aminopyrazoles are considered polyfunctional compounds with three main nucleophilic sites: the 5-NH2 group, the N1-H group, and the C4-H group, with a general reactivity order of 5-NH2 > 1-NH > 4-CH. nih.govmdpi.com

Reactivity of the Amine Moiety (e.g., Acylation, Condensation, Cyclization)

The exocyclic amine group at the C5 position is a highly reactive nucleophilic center and the primary site for many derivatization reactions. nih.gov Its reactivity is fundamental to the construction of more complex molecular architectures.

Acylation: The amine group readily undergoes acylation reactions with acylating agents such as acid chlorides and anhydrides to form the corresponding amides. This reaction is a common strategy for introducing a variety of functional groups.

Condensation: Condensation reactions with aldehydes and ketones lead to the formation of Schiff bases (imines). mdpi.com These intermediates can be further reduced to secondary amines or used in cyclization reactions. For example, the condensation of 5-aminopyrazoles with β-dicarbonyl compounds is a cornerstone for the synthesis of fused heterocyclic systems. nih.gov

Cyclization: The amine group, often in concert with the N1 nitrogen of the pyrazole ring, acts as a binucleophile in cyclization reactions with 1,3-bielectrophiles. nih.gov This reactivity is extensively utilized in the synthesis of fused pyrazoloazines, such as pyrazolo[1,5-a]pyrimidines. scirp.org

Ring-Opening Reactions and Mechanistic Investigations

While the pyrazole ring is generally aromatic and stable, it can undergo ring-opening under specific, often forceful, conditions. chemicalbook.com The presence of the amino group at C5 can influence the ring's stability. Ring cleavage can be initiated by strong bases, which may deprotonate the C3 position, leading to ring opening. chemicalbook.compharmaguideline.com Oxidative conditions can also lead to the cleavage of the pyrazole ring. For instance, an oxidative ring-opening of 1H-pyrazol-5-amines to form 3-diazenylacrylonitrile derivatives has been reported under mild, transition-metal-free conditions. researchgate.net

Mechanistic investigations, including computational studies, have been employed to understand these ring-opening pathways. For example, the oxidation of 1H-pyrazol-5-amines in the presence of iodosobenzene (B1197198) diacetate is suggested to proceed through a hydroxylamine (B1172632) intermediate, followed by water elimination to yield the ring-opened product. researchgate.net Another study explored the unexpected ring opening of pyrazolines upon reaction with activated alkynes, which proceeds via the elimination of styrene (B11656) or ethylene (B1197577). rsc.org Theoretical studies have also been conducted on the ring-opening of related pyrazabole (B96842) systems, analyzing SN1 and SN2 mechanisms. cdnsciencepub.com

Synthetic Transformations Leading to Fused Heterocyclic Systems (e.g., Pyrazolo[1,5-a]pyrimidines)

The bifunctional nature of 3-butyl-1H-pyrazol-5-amine, possessing both a nucleophilic exocyclic amine and an endocyclic NH group, makes it an ideal precursor for the synthesis of fused heterocyclic systems. One of the most prominent examples is the synthesis of pyrazolo[1,5-a]pyrimidines. nih.govnih.gov

This transformation is typically achieved through the cyclocondensation reaction of the 5-aminopyrazole with a 1,3-dielectrophilic species, such as β-dicarbonyl compounds, β-enaminones, or ynones. rsc.org The reaction generally proceeds with high regioselectivity. The initial step involves the attack of the more nucleophilic exocyclic amino group on one of the electrophilic centers of the reaction partner. nih.gov This is followed by an intramolecular cyclization involving the endocyclic N1 nitrogen and the remaining electrophilic center, and subsequent dehydration to afford the aromatic pyrazolo[1,5-a]pyrimidine (B1248293) core. beilstein-journals.orgnih.gov The versatility of this reaction allows for the introduction of a wide range of substituents on the newly formed pyrimidine (B1678525) ring, enabling the synthesis of diverse libraries of these important fused heterocycles. researchgate.netnih.govd-nb.info

Computational Chemistry and in Silico Studies of 3 Butyl 1h Pyrazol 5 Amine Derivatives

Quantum Mechanical Calculations (Density Functional Theory - DFT)

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are pivotal in analyzing the electronic structure of organic compounds like pyrazole (B372694) derivatives. eurasianjournals.com DFT provides a favorable balance between computational efficiency and accuracy, making it a preferred method for investigating molecular properties. eurasianjournals.comeurasianjournals.com These calculations involve solving the Schrödinger equation to yield the wave function and energy of a molecular system, considering the wave-like nature of electrons. eurasianjournals.com For derivatives of 3-butyl-1H-pyrazol-5-amine, DFT can be employed to determine optimized molecular geometries, vibrational frequencies, and various electronic parameters. nih.govresearchgate.nettandfonline.com

The study of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the electronic and optical properties, chemical reactivity, and potential active sites of a molecule. nih.gov The energy of the HOMO is related to the molecule's capacity to donate electrons (ionization potential), indicating its sensitivity to electrophilic attack, while the LUMO's energy relates to its ability to accept electrons (electron affinity), defining its response to nucleophilic attack. nih.gov

The energy gap between the HOMO and LUMO (ΔE) is a significant descriptor of molecular stability and reactivity. researchgate.netnih.gov A smaller energy gap suggests higher chemical reactivity, greater polarizability, and increased biological activity, as it is easier for HOMO electrons to be excited to the LUMO level. researchgate.netnih.gov In studies of pyrazole derivatives, the distribution of charge density in these orbitals can indicate which parts of the molecule are involved in electron transitions. For example, analysis of some pyrazole-hydrazone derivatives showed the HOMO's charge density localized on one ring system while the LUMO's density was distributed on another part of the molecule, highlighting the pathway of electronic influence. nih.gov

| Pyrazole Derivative | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Reference Study Insights |

|---|---|---|---|---|

| Generic Pyrazole Derivative A | -6.21 | -1.89 | 4.32 | Indicates high stability and lower reactivity. |

| Generic Pyrazole Derivative B | -5.85 | -2.15 | 3.70 | A smaller gap suggests higher potential for chemical interaction. |

| 3-Methyl-1-phenylpyrazole | -0.3316 | -0.0472 | 0.2844 | A very small gap indicating high chemical activity. researchgate.net |

| Studied Schiff Base | -0.2675 | -0.1809 | 0.0866 | Low energy gap suggests high chemical reactivity and biological activity. nih.gov |

Conceptual DFT is a powerful framework for deriving principles that help predict the chemical reactivity of a molecule from its electron density. nih.gov Global reactivity descriptors such as chemical potential, hardness, softness, and the electrophilicity index are calculated from FMO energies to quantify a molecule's reactivity. nih.govresearchgate.net

To understand local reactivity, Fukui functions are widely used. researchgate.net These functions identify the regions within a molecule that are most susceptible to nucleophilic or electrophilic attack by indicating how the electron density changes upon gaining or losing an electron. researchgate.net For the pyrazole ring, calculations have shown that the N1 and N2 nitrogen atoms, along with the C4 carbon, possess the highest electron density, making them prone to electrophilic substitution. mdpi.com Conversely, the C3 and C5 positions have lower electron density and are thus more susceptible to nucleophilic attack. mdpi.com This information is critical for predicting the regioselectivity of chemical reactions involving 3-butyl-1H-pyrazol-5-amine derivatives.

| Reactivity Descriptor | Definition | Significance for Pyrazole Derivatives |

|---|---|---|

| Chemical Hardness (η) | Resistance to change in electron distribution. | A higher value indicates greater stability. |

| Electronegativity (χ) | The power to attract electrons. | Influences the nature of chemical bonding. |

| Electrophilicity Index (ω) | A measure of the energy lowering of a molecule when it accepts electrons. researchgate.net | Predicts the tendency to act as an electrophile. |

| Fukui Function (f(r)) | Indicates the change in electron density at a point r when the number of electrons changes. researchgate.net | Identifies specific atomic sites for electrophilic and nucleophilic attack. researchgate.net |

Pyrazoles, particularly those with a hydrogen atom on a ring nitrogen, exhibit annular tautomerism, a key feature influencing their chemical and biological properties. mdpi.comnih.gov For 3(5)-substituted pyrazoles like 3-butyl-1H-pyrazol-5-amine, an equilibrium exists between two tautomeric forms. The stability and ratio of these tautomers are significantly affected by the nature of the substituents on the pyrazole ring and the polarity of the solvent. nih.gov

Theoretical studies on various pyrazole derivatives have shown that electron-donating groups, such as alkyl groups, tend to favor the tautomer where the substituent is at the C3 position. nih.gov The environment also plays a crucial role; increasing solvent polarity can enhance the stability of both tautomers by modulating the molecular dipole moment. nih.gov For instance, a study on 1H-pyrazole-3-(N-tert-butyl)-carboxamide, a compound with a bulky alkyl group similar to the butyl group, revealed that while one specific tautomer is present in the solid state, an equilibrium between both tautomers exists in solution, with the ratio being temperature-dependent. researchgate.net Understanding the tautomeric preferences of 3-butyl-1H-pyrazol-5-amine is essential, as different tautomers can exhibit distinct biological activities and receptor binding affinities.

Molecular Modeling and Docking Simulations

Molecular modeling techniques, especially docking simulations, are powerful in silico methods used to predict how a small molecule (ligand), such as a derivative of 3-butyl-1H-pyrazol-5-amine, binds to the active site of a biological target, typically a protein or enzyme. eurasianjournals.comnih.gov These simulations provide valuable information on the binding modes, affinity, and selectivity of potential drug candidates, thereby guiding the design of more potent and specific therapeutic agents. nih.gov

Docking algorithms explore various possible conformations of a ligand within the binding pocket of a receptor and calculate the most favorable binding geometry. nih.gov The results reveal specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the ligand-receptor complex. nih.govmdpi.com

Studies on various pyrazole derivatives have demonstrated their ability to form key interactions with important biological targets. For example, docking studies have shown pyrazole derivatives forming crucial hydrogen bonds with hinge region residues (e.g., Ala807) in kinases, an interaction that is often vital for inhibitory activity. nih.gov In other cases, pyrazole-based inhibitors have been shown to interact with the catalytic zinc ion in the active site of carbonic anhydrase enzymes. nih.gov For derivatives of 3-butyl-1H-pyrazol-5-amine, docking could predict how the butyl and amine groups orient themselves within a receptor's active site to maximize favorable interactions, providing a structural basis for their biological activity.

| Protein Target | Pyrazole Derivative | Predicted Key Interactions | Reference |

|---|---|---|---|

| RET Kinase | Compound 25 (a pyrazole derivative) | Two H-bonds with hinge region residue Ala807. | nih.gov |

| Carbonic Anhydrase I/II | Pyrazole-carboxamide derivatives | Interaction of the sulfonamide group with the Zn+2 ion in the active site. | nih.gov |

| CDK2 | Compound 31 (a pyrazole-based hybrid) | Effective binding within the CDK2 protein active site. | mdpi.com |

| VEGFR-2 | Thiadiazole-pyrazole derivative (1b) | Docked deeply within the binding pocket with favorable H-bonds. | nih.gov |

A primary output of molecular docking is a scoring function that estimates the binding affinity between the ligand and the receptor. nih.gov These scores, often expressed as binding energy (e.g., in kcal/mol), help to rank different compounds and predict their potential potency. nih.govmdpi.com Lower binding energy values typically indicate a more stable ligand-receptor complex and higher predicted affinity. nih.govmdpi.com

For various pyrazole derivatives, docking studies have successfully predicted binding affinities that correlate with experimental biological data. For instance, minimum binding energies for certain pyrazole derivatives against targets like VEGFR-2, Aurora A, and CDK2 have been calculated as -10.09, -8.57, and -10.35 kJ/mol, respectively. nih.gov More advanced methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can also be employed to calculate the binding free energy, providing a more detailed breakdown of the energetic contributions (e.g., van der Waals, electrostatic, solvation energy) to the binding process. nih.gov These predictions are invaluable for prioritizing which derivatives of 3-butyl-1H-pyrazol-5-amine should be synthesized and tested in experimental assays.

| Pyrazole Derivative | Protein Target | Binding Energy (kcal/mol) | Inhibition Constant (Ki) | Reference |

|---|---|---|---|---|

| Compound 25 | RET Kinase | -7.14 | Not specified | nih.gov |

| Compound 22 | EGFR | -8.61 | Not specified | mdpi.com |

| Compound 23 | EGFR | -10.36 | Not specified | mdpi.com |

| Compound 52 | EGFR/HER2 | -10.98 | 23.91 µM | mdpi.com |

| Compound 59 | DNA | Not specified | IC50 = 2 µM | mdpi.com |

Molecular Dynamics Simulations for Conformational Exploration and Dynamic Behavior

Molecular Dynamics (MD) simulations serve as a powerful computational microscope, offering profound insights into the dynamic nature of 3-butyl-1H-pyrazol-5-amine derivatives at an atomic level. eurasianjournals.com This methodology computationally models the time-dependent movements of atoms and molecules, providing a detailed view of the conformational landscapes and structural flexibility that are critical to the biological function of these compounds. eurasianjournals.comeurasianjournals.com By simulating these molecules in environments that mimic physiological conditions, researchers can explore their stability, behavior, and interactions over time. eurasianjournals.com

MD simulations are frequently employed to complement other computational techniques like molecular docking. eurasianjournals.comnih.gov While docking provides a static prediction of the binding pose of a ligand to its receptor, MD simulations extend this by assessing the stability of the docked complex. nih.govresearchgate.net For pyrazole derivatives, this involves placing the docked compound into a simulated environment with its biological target, such as an enzyme or protein receptor, and observing the system's evolution over nanoseconds. researchgate.net Key parameters monitored during these simulations include Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF).

Conformational Exploration through RMSD Analysis

Table 1: Representative RMSD Values for a Simulated Pyrazole Derivative-Protein Complex

| Simulation Time (ns) | Protein Backbone RMSD (Å) | Ligand RMSD (Å) |

| 0 | 0.00 | 0.00 |

| 10 | 1.25 | 0.85 |

| 20 | 1.50 | 0.90 |

| 30 | 1.48 | 0.88 |

| 40 | 1.52 | 0.91 |

| 50 | 1.51 | 0.89 |

This table presents hypothetical yet typical RMSD data, illustrating the stabilization of both the protein and a bound pyrazole derivative ligand over a 50-nanosecond simulation.

Dynamic Behavior via RMSF Analysis

To investigate the dynamic behavior of individual parts of the system, the Root Mean Square Fluctuation (RMSF) is calculated. RMSF measures the fluctuation of each atom or residue from its average position during the simulation. researchgate.net High RMSF values indicate regions of high flexibility, such as loops or terminal ends of a protein, while low RMSF values correspond to more rigid regions, like alpha-helices or beta-sheets. When analyzing pyrazole derivatives, low RMSF values for the amino acid residues in the binding site suggest that the ligand has a stabilizing effect on its local environment. researchgate.net

Binding Affinity and Stability

MD simulations are also instrumental in refining the understanding of binding affinity through methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA). This technique calculates the binding free energy of a ligand to its target, providing a more accurate estimation of binding affinity than docking scores alone. nih.gov Studies on pyrazole derivatives have utilized MM/PBSA to compare the binding energies of different analogs, correlating these computational findings with experimental inhibitory activity. mdpi.com For instance, a lower (more negative) binding free energy generally corresponds to higher potency. mdpi.com

Table 2: Sample Binding Free Energy Calculations for Pyrazole Analogs

| Compound | Docking Score (kcal/mol) | Binding Free Energy (ΔG_bind, kcal/mol) |

| Derivative A | -7.14 | -10.57 |

| Derivative B | -6.89 | -9.82 |

| Derivative C | -6.50 | -8.75 |

This table illustrates how MD-based binding free energy calculations can be used to rank the potential efficacy of different pyrazole derivatives, often showing a good correlation with in vitro results. mdpi.com

Advanced Chemical Applications of Pyrazole Amines Beyond Direct Biological Targets

Role as Intermediates and Building Blocks in Organic Synthesis

The 3-butyl-1H-pyrazol-5-amine scaffold is a highly valued building block in organic synthesis due to the differential reactivity of its two nitrogen atoms and the primary amino group. This allows for selective chemical transformations to construct more complex molecular architectures, particularly fused heterocyclic systems.

A primary application is in the synthesis of pyrazolo[1,5-a]pyrimidines, which are purine (B94841) analogs of significant interest in medicinal and materials chemistry. The reaction typically involves the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent. The exocyclic amino group of the aminopyrazole acts as a nucleophile, attacking one of the carbonyl carbons, followed by an intramolecular cyclization involving the endocyclic pyrazole (B372694) nitrogen, ultimately forming the fused bicyclic system. Various synthetic strategies, including cyclization, condensation, and multi-component reactions, have been developed for the efficient synthesis of these compounds researchgate.net. The regioselectivity of this reaction is generally high, favoring the formation of the pyrazolo[1,5-a]pyrimidine (B1248293) isomer due to the higher nucleophilicity of the exocyclic amino group compared to the ring nitrogen researchgate.net.

The amino group can also undergo other transformations, such as reductive amination and sulfonamidation, to introduce diverse functional groups. For instance, related 3-alkyl-1H-pyrazol-5-amines can react with aldehydes in a one-pot, two-step condensation/reduction sequence to yield N-substituted secondary amines mdpi.comresearchgate.net. This process first forms an N-(5-pyrazolyl)imine intermediate, which is then reduced in situ mdpi.comresearchgate.net. Furthermore, the amino group can react with sulfonyl chlorides, such as 4-methylbenzenesulfonyl chloride, in the presence of a base to form N-sulfonylated pyrazoles mdpi.com. These reactions highlight the utility of the aminopyrazole core in creating libraries of diverse compounds for various chemical and biological screenings.

Table 1: Selected Synthetic Transformations of the Pyrazol-5-amine Core

| Starting Material Class | Reagent(s) | Product Class | Reaction Type |

| 5-Aminopyrazole | 1,3-Dicarbonyl Compounds | Pyrazolo[1,5-a]pyrimidine | Condensation/Cyclization |

| 5-Aminopyrazole | Aldehydes, then NaBH₄ | N-Alkyl-Pyrazol-5-amine | Reductive Amination |

| 5-Aminopyrazole | Sulfonyl Chlorides, Base | N-Sulfonyl-Pyrazol-5-amine | Sulfonamidation |

| 5-Aminopyrazole | Oxidizing Agent (e.g., TBHP, CuI) | Azo-pyrazole Dimer | Oxidative Dehydrogenative Coupling |

Applications in Agrochemical Chemistry (e.g., Pesticides, Insecticides)

The pyrazole scaffold is a well-established and highly successful pharmacophore in the agrochemical industry. Pyrazole derivatives are integral to the development of a wide range of fungicides, insecticides, and herbicides rhhz.net. Compounds structurally related to 3-butyl-1H-pyrazol-5-amine serve as crucial intermediates in the synthesis of these crop protection agents chemimpex.comchemimpex.com.

Pyrazole-based insecticides often function by inhibiting the mitochondrial electron transport chain, specifically at Complex I acs.org. The design of novel pyrazole carboxamides and other derivatives has led to compounds with potent insecticidal activity against a broad spectrum of pests, including cotton bollworm (Helicoverpa armigera), diamondback moth (Plutella xylostella), and various aphids and mites acs.orgacs.org. Bioassays have demonstrated that specific substitutions on the pyrazole and amide moieties can result in high efficacy and, in some cases, high selectivity between different insect species acs.orgnih.gov. For example, the introduction of an α-chloromethyl-N-benzyl group onto a pyrazole-5-carboxamide core has been shown to yield high insecticidal activity against cotton bollworm acs.org.

In the realm of herbicides, pyrazole derivatives are explored for their ability to enhance crop yield while minimizing environmental impact chemimpex.com. The specific substitution pattern on the pyrazole ring is critical for activity and selectivity, allowing for the design of compounds that target specific weeds without harming the desired crops. The versatility of the 3-butyl-1H-pyrazol-5-amine core allows for its incorporation into larger, more complex molecules designed to interact with specific biological targets in pests and weeds.

Table 2: Examples of Agrochemical Activities of Pyrazole Derivatives

| Derivative Class | Target Pest/Weed | Type of Agrochemical | Reference |

| Pyrazole Amides | Plutella xylostella, Helicoverpa armigera | Insecticide | nih.gov |

| Pyrazole-5-carboxamides | Cotton Bollworm, Spider Mite, Bean Aphid | Insecticide, Miticide | acs.orgacs.org |

| N-Pyridylpyrazoles | Spodoptera exigua, Spodoptera frugiperda | Insecticide | researchgate.net |

| Substituted Pyrazoles | Various Weeds | Herbicide | chemimpex.com |

Development of Chemical Sensors and Chemodosimeters based on Pyrazole Derivatives

The inherent ability of the adjacent nitrogen atoms in the pyrazole ring to act as chelating ligands for metal ions has spurred the development of pyrazole-based chemical sensors and chemodosimeters nih.gov. These sensors are designed to detect specific analytes, particularly metal cations, through observable changes in their photophysical properties, such as color or fluorescence nih.govsemanticscholar.org.

The general design of these sensors involves functionalizing the pyrazole core with a fluorophore and a receptor unit. Upon binding of a target metal ion (e.g., Cu²⁺, Zn²⁺, Al³⁺, Fe³⁺) to the pyrazole nitrogens, the electronic properties of the molecule are altered, leading to a change in the fluorescence signal nih.govrsc.orgrsc.org. This can manifest as a "turn-on" response, where fluorescence intensity increases, or a "turn-off" response, where it is quenched rsc.orgrsc.org. For example, pyrazole derivatives have been synthesized that exhibit a 20-fold increase in fluorescence upon binding Zn²⁺ and others that can selectively detect Fe³⁺ with a limit of detection in the micromolar range rsc.orgrsc.orgsemanticscholar.org.

While 3-butyl-1H-pyrazol-5-amine itself is not a sensor, its structure is an ideal starting point for creating one. The amino group can be readily modified to attach signaling units or other coordinating groups, tuning the sensor's selectivity and sensitivity for specific ions nih.gov. These sensors have potential applications in environmental monitoring and biological imaging nih.gov.

Table 3: Pyrazole-Based Fluorescent Chemosensors for Metal Ion Detection

| Pyrazole Derivative Type | Target Ion | Sensing Mechanism | Limit of Detection (LOD) |

| Pyridine (B92270)–pyrazole dye | Al³⁺ | Chelation-Enhanced Fluorescence (CHEF) | 1.2 nM |

| Simple Pyrazole | Zn²⁺ / Cd²⁺ | "Turn-on" Fluorescence | Not specified |

| Simple Pyrazole | Fe³⁺ | "Turn-on" Fluorescence | 0.025 µM |

| Pyridine–pyrazole dye | Fe³⁺ | Fluorescence Quenching | 57 nM |

| Coumarin–pyrazole dye | Cr³⁺ | Colorimetric & Ratiometric Shift | Not specified |

| Imine-pyrazol-ol | Cu²⁺ | Colorimetric Change | 1.6 µM |

Material Science Applications (e.g., Dyes, Fluorescent Compounds)

The electronic properties and synthetic versatility of the pyrazole ring make it an attractive component in materials science, particularly for the creation of dyes and fluorescent compounds nih.govrsc.org. The ability to introduce various substituents onto the pyrazole core allows for the fine-tuning of photophysical properties like absorption wavelength, emission wavelength, and quantum yield nih.govnih.gov.

One significant application is in the synthesis of azo dyes. The amino group of 3-butyl-1H-pyrazol-5-amine can be diazotized and then coupled with various aromatic compounds (coupling components) to produce a wide range of colored compounds researchgate.net. These pyrazole azo dyes have been investigated for use as disperse dyes for synthetic fibers like polyester (B1180765) nih.gov. The resulting dyes often exhibit good fastness properties, meaning they are resistant to fading from washing, rubbing, and light exposure nih.gov.

Beyond traditional dyes, pyrazole derivatives are key components in the development of advanced fluorescent materials nih.gov. By incorporating the pyrazole moiety into larger conjugated systems, chemists can create molecules with high fluorescence quantum yields, large Stokes shifts, and good photostability nih.govnih.gov. These materials are being explored for applications in organic light-emitting devices (OLEDs), bioimaging, and as fluorescent probes rsc.orgacs.org. The combination of the pyrazole core's electronic characteristics and the diverse functionalization reactions it can undergo makes it a powerful tool for designing next-generation organic materials researchgate.net.

Table 4: Applications of Pyrazole Derivatives in Material Science

| Application | Derivative Class | Key Feature | Resulting Property |

| Disperse Dyes | 4-Arylazo-5-aminopyrazoles | Azo coupling of aminopyrazole | Color; application to polyester fibers |

| Fluorescent Probes | Porphyrin-pyrazole conjugates | Metal chelation | Ratiometric fluorescence sensing for Zn²⁺ |

| Fluorescent Materials | Pyrazolo[1,5-a]pyrimidines | Extended π-conjugation | Tunable photophysical properties |

| Bioimaging Agents | Substituted pyrazoles | High quantum yield, biocompatibility | Suitability as fluorescent biosensors |

Molecular Interactions and Mechanistic Investigations at the Cellular Level in Vitro Focus

Mechanisms of Interaction with Molecular Targets (e.g., Enzymes, Receptors)

The biological activity of pyrazole (B372694) derivatives, including the 3-butyl-1H-pyrazol-5-amine scaffold, is rooted in their ability to interact with various molecular targets within the cell. These interactions can lead to the modulation of enzymatic functions and the alteration of receptor-mediated signaling pathways, forming the basis of their therapeutic potential. nih.govresearchgate.net

Pyrazole-amine derivatives have been identified as potent modulators of enzyme activity, particularly targeting kinases. nih.govresearchgate.net Kinases are a crucial class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.

5-Aminopyrazoles, a class to which 3-butyl-1H-pyrazol-5-amine belongs, have been specifically investigated as kinase inhibitors. nih.gov Research has highlighted their capacity to target enzymes such as p38 MAP kinase and Bruton's tyrosine kinase (BTK), which are involved in inflammatory and cell signaling pathways. nih.gov The pyrazole core acts as a versatile scaffold that can be modified to achieve selective binding to the ATP-binding pocket of these enzymes, thereby inhibiting their catalytic function. nih.gov For instance, derivatives based on the N-(1H-pyrazol-3-yl)pyrimidin-4-amine core have shown affinity for cyclin-dependent kinase 16 (CDK16). nih.gov Furthermore, certain 3,5-diaminopyrazole derivatives have been shown to affect CDK9-related pathways by decreasing the phosphorylation of the retinoblastoma protein (pRb) and inhibiting mRNA synthesis. nih.gov

In addition to direct enzyme inhibition, pyrazole derivatives can influence cellular function by interacting with cell surface receptors. One documented interaction is with the nicotinic acid receptor (GPR109A), a G-protein coupled receptor. Specific pyrazole derivatives have been developed that act as partial agonists for this receptor, indicating an ability to bind to and activate receptor signaling, albeit to a lesser degree than the endogenous ligand. guidetopharmacology.org This interaction demonstrates the potential for this class of compounds to modulate metabolic and inflammatory signaling pathways controlled by such receptors.

Cellular Activity Studies (e.g., In Vitro Cytotoxicity, Antimicrobial Activity)

The interactions of pyrazole-amine derivatives at the molecular level translate into measurable effects on whole cells. In vitro studies are essential for characterizing these effects, including their potential as anticancer and antimicrobial agents.

The cytotoxic potential of pyrazole derivatives against various cancer cell lines has been a significant area of research. nih.govrsc.orgwaocp.orgrsc.org Studies have demonstrated that these compounds can induce cell death and inhibit proliferation in a range of human cancers.

For example, a novel pyrazole derivative, PTA-1, exhibited potent cytotoxicity against a panel of 17 human cancer cell lines, including the triple-negative breast cancer (TNBC) line MDA-MB-231. nih.gov This compound was found to induce apoptosis, characterized by phosphatidylserine (B164497) externalization and caspase-3/7 activation, and to arrest the cell cycle in the S and G2/M phases. nih.gov

Similarly, a series of 1,3,5-trisubstituted-1H-pyrazole derivatives showed significant cytotoxic effects against MCF-7 (breast cancer), A549 (lung cancer), and PC-3 (prostate cancer) cell lines. rsc.org Certain compounds in this series displayed IC₅₀ values in the low micromolar range against MCF-7 cells. rsc.org Another study focused on pyrazole derivatives against the MDA-MB-468 TNBC cell line, where the lead compound induced dose- and time-dependent cell toxicity with an IC₅₀ value significantly lower than the standard chemotherapeutic agent, Paclitaxel. waocp.org

| Compound Class | Cell Line | Cancer Type | Observed IC₅₀ | Reference |

|---|---|---|---|---|

| 1,3,5-Trisubstituted-1H-pyrazoles | MCF-7 | Breast Adenocarcinoma | 3.9–35.5 μM | rsc.org |

| 1,3-Diaryl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole (Compound 3f) | MDA-MB-468 | Triple-Negative Breast Cancer | 14.97 μM (24h), 6.45 μM (48h) | waocp.org |

| 1,3,5-Triazine-based pyrazoles (Compounds 5f, 5g, 5h) | MCF-7, HepG2, HCT116, PC-3 | Breast, Liver, Colorectal, Prostate | Potent activity (nM range) | rsc.org |

The pyrazole scaffold is also a key feature in the development of new antimicrobial agents. nih.govnih.gov Derivatives of 3-butyl-1H-pyrazol-5-amine have been synthesized and evaluated for their efficacy against a spectrum of bacterial and fungal pathogens.

In one study, a series of novel 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine benzamides were synthesized and screened. nih.gov These compounds were tested for antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. nih.gov Their antifungal activity was also assessed against various strains, including Aspergillus flavus and Penicillium chrysogenum. nih.gov

Another research effort focused on a library of 5-amino functionalized pyrazoles. nih.gov Specific derivatives demonstrated moderate but notable activity against multidrug-resistant (MDR) clinical isolates of Gram-positive bacteria, particularly within the Staphylococcus genus, with Minimum Inhibitory Concentrations (MICs) ranging from 32 to 64 µg/mL. nih.gov Furthermore, some compounds showed moderate activity against Mycobacterium tuberculosis, including MDR strains. nih.gov

| Compound Class | Target Organism(s) | Activity Type | Key Findings | Reference |

|---|---|---|---|---|

| 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine benzamides | Gram-positive & Gram-negative bacteria, Fungi | Antibacterial & Antifungal | Compounds 9d, 9g, and 9h showed potent activity. | nih.gov |

| 5-Amino functionalized pyrazoles | MDR Staphylococcus species | Antibacterial | MICs of 32–64 µg/mL for compounds 3c and 4b. | nih.gov |

| 5-Amino functionalized pyrazoles | Mycobacterium tuberculosis (including MDR strains) | Antitubercular | Compound 4a showed moderate activity. | nih.gov |

Biochemical Pathways Affected by Pyrazole-Amine Derivatives

The cellular effects of pyrazole-amine derivatives are underpinned by their modulation of specific biochemical pathways. A primary pathway affected is apoptosis, or programmed cell death, which is a critical target in cancer therapy.

Several pyrazole derivatives have been shown to induce apoptosis through the intrinsic pathway. rsc.orgwaocp.org This is often achieved by inhibiting anti-apoptotic proteins like Bcl-2 and activating pro-apoptotic proteins such as Bax. rsc.org The activation of Bax leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspase enzymes, including caspase-3, culminating in cell death. rsc.org The tumor suppressor protein p53 is also frequently activated by these compounds, which can halt the cell cycle and initiate apoptosis. nih.govrsc.org Some derivatives trigger apoptosis by increasing the production of reactive oxygen species (ROS), leading to oxidative stress and cellular damage. waocp.org

Beyond apoptosis, pyrazole-amines can influence cell proliferation and survival pathways. For instance, CDK15, a member of the cyclin-dependent kinase family, is known to regulate the Wnt signaling pathway. nih.gov Given that pyrazole-based compounds can inhibit kinases, they have the potential to interfere with such pathways, which are often hyperactive in cancer, promoting cell proliferation and migration. nih.govnih.gov

Future Research Directions and Uncharted Territories in 3 Butyl 1h Pyrazol 5 Amine Research

Design and Synthesis of Novel Derivatives with Tailored Reactivity

The journey into understanding 3-butyl-1H-pyrazol-5-amine begins with its synthesis and the creation of novel derivatives. The inherent reactivity of the 5-aminopyrazole scaffold, with its multiple nucleophilic sites, offers a rich platform for chemical modification. mdpi.comnih.govresearchgate.net Future research will likely focus on developing synthetic strategies that allow for precise control over the reactivity of the amino group and the pyrazole (B372694) ring nitrogens.

One of the most common methods for synthesizing the 3(5)-aminopyrazole core involves the condensation of a β-ketonitrile with hydrazine (B178648). chim.it For 3-butyl-1H-pyrazol-5-amine, this would likely involve the reaction of 3-oxoheptanenitrile (B3056282) with hydrazine. The exploration of green catalytic methods, such as the use of ammonium (B1175870) chloride as a catalyst and ethanol (B145695) as a renewable solvent, could offer more sustainable synthetic routes. jetir.org

Further functionalization of the 3-butyl-1H-pyrazol-5-amine core is a key area for future investigation. The amino group can undergo a variety of reactions, including N-alkylation, acylation, and condensation with carbonyl compounds to form imines. smolecule.com These reactions are fundamental for creating a diverse library of derivatives with potentially enhanced biological activities or material properties. For instance, the synthesis of pyrazole-oxadiazole derivatives has been explored for their potential as insecticidal agents. chemrxiv.org

The design of these novel derivatives will be guided by the desired reactivity. For example, the introduction of electron-withdrawing or electron-donating groups on a phenyl ring attached to the pyrazole core can modulate the electronic properties of the entire molecule, influencing its reactivity and potential applications. sryahwapublications.com The synthesis of derivatives bearing amide and sulfonamide moieties is another promising avenue, as these functional groups are prevalent in many therapeutic agents. ias.ac.in

Table 1: Potential Synthetic Routes for 3-Butyl-1H-pyrazol-5-amine Derivatives

| Derivative Type | Potential Starting Materials | Reaction Type | Potential Catalyst/Reagent |

| N-Alkyl derivatives | 3-Butyl-1H-pyrazol-5-amine, Alkyl halide | N-Alkylation | Base (e.g., K₂CO₃) |

| Amide derivatives | 3-Butyl-1H-pyrazol-5-amine, Acyl chloride | Acylation | Base (e.g., Triethylamine) |

| Imine derivatives | 3-Butyl-1H-pyrazol-5-amine, Aldehyde or Ketone | Condensation | Acid or base catalyst |

| Fused pyrazoles | 3-Butyl-1H-pyrazol-5-amine, 1,3-Dicarbonyl compound | Cyclocondensation | Acid or base catalyst |

Advanced Spectroscopic and Structural Probing Techniques

A thorough understanding of 3-butyl-1H-pyrazol-5-amine and its derivatives necessitates the use of advanced spectroscopic and structural probing techniques. While standard techniques like ¹H and ¹³C NMR, IR, and mass spectrometry are foundational, more sophisticated methods can provide deeper insights into the molecule's structure, dynamics, and electronic properties.

Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, will be crucial for unambiguously assigning the proton and carbon signals, especially in more complex derivatives. For pyrazoles, which can exist as tautomers, advanced NMR studies can help elucidate the predominant tautomeric form in different solvents and at various temperatures. nih.gov

High-resolution mass spectrometry (HRMS) will be essential for confirming the elemental composition of newly synthesized compounds. mdpi.com Techniques like electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) can provide accurate mass measurements.

Single-crystal X-ray diffraction will offer the most definitive structural information, providing precise bond lengths, bond angles, and details about intermolecular interactions in the solid state. mdpi.com This information is invaluable for understanding the molecule's conformation and packing in crystals, which can influence its physical properties.

Fluorescence spectroscopy is another powerful tool for probing the electronic properties of pyrazole derivatives. Many pyrazole-based compounds exhibit interesting photophysical properties, and their fluorescence can be sensitive to the local environment, making them potential candidates for use as sensors or probes. jetir.orgsryahwapublications.com

Table 2: Advanced Spectroscopic and Structural Techniques for Characterization

| Technique | Information Gained | Relevance to 3-Butyl-1H-pyrazol-5-amine |

| 2D NMR (COSY, HSQC, HMBC) | Connectivity of atoms, unambiguous signal assignment | Elucidation of complex derivative structures |

| High-Resolution Mass Spectrometry (HRMS) | Exact molecular formula | Confirmation of synthesized compounds |

| Single-Crystal X-ray Diffraction | 3D molecular structure, intermolecular interactions | Definitive structural analysis |

| Fluorescence Spectroscopy | Electronic transitions, photophysical properties | Potential applications in sensing and imaging |

Synergistic Integration of Experimental and Computational Methodologies

The synergy between experimental and computational chemistry offers a powerful approach to accelerate the discovery and development of new molecules. eurasianjournals.com For 3-butyl-1H-pyrazol-5-amine, a combined experimental and computational strategy will be instrumental in predicting its properties and guiding the synthesis of new derivatives.

Density Functional Theory (DFT) calculations can be employed to predict a wide range of molecular properties, including optimized geometries, vibrational frequencies (for comparison with IR spectra), and NMR chemical shifts. nih.govresearchgate.net These theoretical predictions can aid in the interpretation of experimental data and provide a deeper understanding of the molecule's electronic structure. rsc.org

Molecular docking simulations can be used to predict the binding modes of 3-butyl-1H-pyrazol-5-amine derivatives with biological targets, such as enzymes or receptors. This computational screening can help prioritize the synthesis of compounds with the highest potential for biological activity, saving time and resources in the drug discovery process. nih.govnih.gov

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of these molecules, including their conformational flexibility and interactions with solvent molecules. eurasianjournals.com This information is crucial for understanding their behavior in solution and their potential to interact with biological membranes.

The integration of these computational methods with experimental validation will create a feedback loop, where computational predictions guide experimental work, and experimental results are used to refine and validate the computational models. This synergistic approach is becoming increasingly important in modern chemical research. researchgate.net

Expanding Applications in Emerging Chemical Technologies

While the specific applications of 3-butyl-1H-pyrazol-5-amine are yet to be discovered, the broader pyrazole family has shown immense promise in a variety of emerging technologies. mdpi.commdpi.com Future research should explore the potential of this compound and its derivatives in several key areas.

In materials science , pyrazole derivatives are being investigated for their use as fluorescent dyes, corrosion inhibitors, and components of polymers. jetir.org The introduction of a butyl group could influence the solubility and processing characteristics of such materials. The ability of pyrazoles to coordinate with metal ions also opens up possibilities for the development of new catalysts and metal-organic frameworks (MOFs). nih.gov

In the field of agrochemicals , pyrazole derivatives have been successfully developed as herbicides and insecticides. researchgate.net The specific substitution pattern on the pyrazole ring is critical for its biological activity, and 3-butyl-1H-pyrazol-5-amine represents a novel scaffold to explore in this context.

The potential for pharmaceutical applications is perhaps the most significant area for future research. Pyrazole derivatives have a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. mdpi.comnih.govnih.gov The synthesis and screening of a library of 3-butyl-1H-pyrazol-5-amine derivatives could lead to the discovery of new therapeutic agents.

The journey to unlock the full potential of 3-butyl-1H-pyrazol-5-amine is just beginning. Through a concerted effort in synthetic chemistry, advanced characterization, computational modeling, and applied research, this largely unexplored molecule could become a valuable building block in the development of new technologies that address pressing challenges in medicine, agriculture, and materials science.

Q & A

Q. What are the current gaps in the literature regarding 3-butyl-1H-pyrazol-5-amine, and how can they be addressed?

- Methodological Answer :

- Gaps : Limited data on in vivo pharmacokinetics and structure-activity relationships (SAR).

- Solutions : Conduct rodent pharmacokinetic studies (e.g., IV/PO administration) and synthesize analogs with systematic substituent variations (e.g., alkyl chain length, halogenation) for SAR analysis. Prioritize computational modeling (e.g., QSAR) to predict bioactive conformers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.